molecular formula C19H19N5O3 B14978660 butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate

butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate

Katalognummer: B14978660
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: QFZHCCMKZTVOLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is a synthetic organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a benzoyl group, which is further connected to a butyl ester of benzoic acid. The presence of the tetrazole ring imparts significant chemical reactivity and biological activity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a suitable catalyst, such as zinc chloride, under reflux conditions.

    Benzoylation: The tetrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine to form the benzoyl-tetrazole intermediate.

    Esterification: The final step involves the esterification of the benzoyl-tetrazole intermediate with butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl and tetrazole groups.

    Reduction: Reduced forms of the benzoyl group, potentially leading to alcohols or hydrocarbons.

    Substitution: Substituted tetrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or activate these targets, leading to the desired therapeutic effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate: Unique due to the presence of both tetrazole and benzoyl groups.

    Butyl 4-{[3-(1H-imidazol-1-yl)benzoyl]amino}benzoate: Contains an imidazole ring instead of a tetrazole ring, leading to different chemical reactivity and biological activity.

    Butyl 4-{[3-(1H-triazol-1-yl)benzoyl]amino}benzoate: Features a triazole ring, which also imparts distinct properties compared to the tetrazole derivative.

Uniqueness

This compound is unique due to the presence of the tetrazole ring, which provides enhanced stability, reactivity, and biological activity compared to other similar compounds. The combination of the tetrazole and benzoyl groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Eigenschaften

Molekularformel

C19H19N5O3

Molekulargewicht

365.4 g/mol

IUPAC-Name

butyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C19H19N5O3/c1-2-3-11-27-19(26)14-7-9-16(10-8-14)21-18(25)15-5-4-6-17(12-15)24-13-20-22-23-24/h4-10,12-13H,2-3,11H2,1H3,(H,21,25)

InChI-Schlüssel

QFZHCCMKZTVOLA-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.